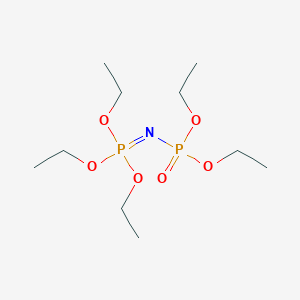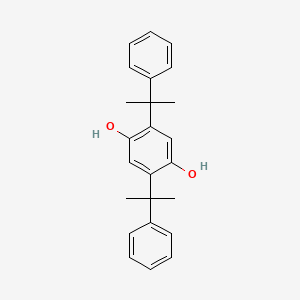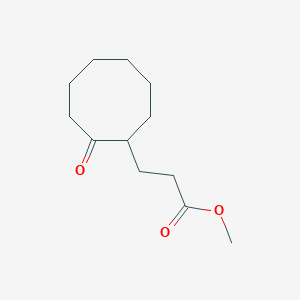
Methyl 3-(2-oxocyclooctyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-oxocyclooctyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclooctyl ring with a ketone group and a propanoate ester group, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of 3-(2-oxocyclooctyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Claisen Condensation: Another method involves the Claisen condensation of ethyl 3-oxopropanoate with cyclooctanone, followed by methylation of the resulting product.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired ester.
化学反応の分析
Types of Reactions:
Oxidation: The ketone group in the cyclooctyl ring can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(2-carboxycyclooctyl)propanoic acid.
Reduction: Methyl 3-(2-hydroxycyclooctyl)propanoate.
Substitution: Methyl 3-(2-aminocyclooctyl)propanoate or methyl 3-(2-thiocyclooctyl)propanoate.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and condensation reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Methyl 3-(2-oxocyclooctyl)propanoate largely depends on its functional groups. The ester group can undergo hydrolysis in biological systems to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The ketone group can interact with nucleophiles, facilitating reactions that are crucial in organic synthesis.
類似化合物との比較
Methyl 3-(2-oxocyclohexyl)propanoate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
Ethyl 3-(2-oxocyclooctyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(2-oxocyclopentyl)propanoate: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.
Uniqueness:
- The cyclooctyl ring in Methyl 3-(2-oxocyclooctyl)propanoate provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
- The combination of a ketone and ester group in the same molecule allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
3203-11-0 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
methyl 3-(2-oxocyclooctyl)propanoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)9-8-10-6-4-2-3-5-7-11(10)13/h10H,2-9H2,1H3 |
InChIキー |
QQYPMQYDEHYVEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1CCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
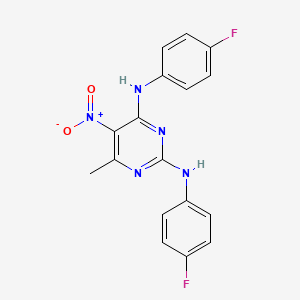

![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
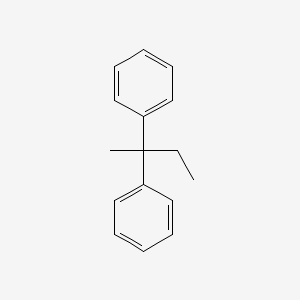
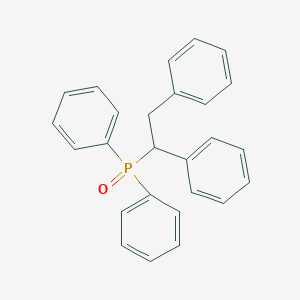
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
